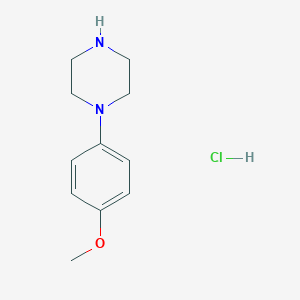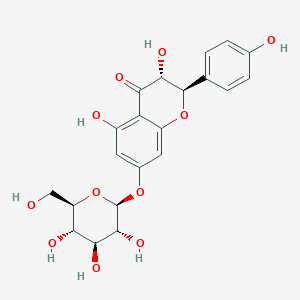
Sinensin
Descripción general
Descripción
Total Synthesis of (+)-Sinefungin
The total synthesis of Sinefungin, a nucleoside antibiotic, has been achieved starting from D-ribose. The synthesis involved creating the C-6 and C-9 stereogenic centers through asymmetric syntheses. The C-6 amine stereochemistry was set by a highly diastereoselective allylation and a subsequent Curtius rearrangement. The C-9 stereochemistry was established via asymmetric hydrogenation of an alpha-(acylamino)acrylate derivative. Adenosylation was a challenging step, requiring the conversion of the C-6 urethane NH to its N-benzyl derivative before successful adenosylation could be carried out using Vorbrüggen's protocol .
Crystal Structure of Sinigrin
Sinigrin is a thioglucoside extracted from black mustard seeds, known as the potassium salt of the myronate ion. The crystal structure contains water molecules and has been the subject of debate regarding its configuration. Recent synthesis and reaction mechanism arguments have supported the structure with the sugar in the β-gluco-pyranoside form and a syn configuration of sulphate and thioglucose relative to the C=N double bond .
A Novel Alkaloid from Ganoderma sinense
A new alkaloid named sinensine has been isolated from the fruiting bodies of Ganoderma sinense. Its structure was determined through 1D and 2D spectral analysis. Sinensine showed protective activity against hydrogen peroxide oxidation-induced injury in HUVEC cells, with an EC50 value of 6.2 µmol/L .
Total Synthesis of Sinenside A
The first total synthesis of the norlignan glucoside sinenside A was accomplished using an intramolecular acetalization reaction to construct the central cyclic disaccharide core. The unique trans-1,2-diol configuration in the cyclic disaccharide was addressed early in the synthesis, with a 1,2-orthoester group serving as a handle for glycosidation and differentiation of the sugar unit's C2'-OH .
Total Synthesis of Sinensilactam A
The total synthesis of sinensilactam A was achieved in 18 steps, featuring a rhodium-catalyzed [3 + 2] cycloaddition to construct two all-carbon vicinal quaternary centers and a convergent tandem condensation to form the tetracyclic hemiaminal core of sinensilactam A .
Collective Enantioselective Total Synthesis
The collective total synthesis of several compounds, including (+)-sinensilactam A, was achieved from a common epoxide intermediate. The divergent reactivity of styrene through chemoselective epoxy opening led to different carbon skeletons, enabling a concise synthesis of four meroterpenoids .
Synthesis of Sinensal
New syntheses for the sesquiterpenes α- and β-sinensal were described, starting from intermediates used in vitamin A production. The synthesis strategies involved Grignard, Caroll, and Wittig reactions to build the sesquiterpene structures .
Two New Prenylated Coumarins from Spiranthes sinensis
Two new prenylated coumarins, sinensins A and B, were isolated from the roots of Spiranthes sinensis. Their structures were elucidated based on spectroscopic analysis, revealing complex prenylated and lavandulyl modifications on the umbelliferon backbone .
Synthesis of (±)-Tetramethoxy-sinensigenin A
The synthesis of (±)-tetramethoxy-sinensigenin A involved a key C–C bond formation through a regio- and diastereoselective intramolecular Marson-type cyclization. This cyclization formed the [3.2.1]-bicyclic ether moiety of the compound .
Aplicaciones Científicas De Investigación
Silicon Nitride Metalenses
- Application : SiN (Silicon Nitride) has emerged as a significant material in integrated optoelectronics. SiN metalenses have potential applications in miniaturizing lenses for devices like optical fibers, microendoscopes, smartphones, and in large-angle beam shaping and near-eye imaging (Fan et al., 2018).
Ganoderma Sinense
- Application : A new alkaloid named sinensine, isolated from the fruiting bodies of Ganoderma sinense, showed potential in protecting against injury induced by hydrogen peroxide oxidation in human cells (Liu, Zhao, & Chen, 2010).
Spiranthes Sinensis
- Application : New prenylated coumarins, sinensins A and B, were identified in Spiranthes sinensis roots. Their unique structures open avenues for further chemical and pharmacological research (Peng et al., 2008).
Defensins and Immune Response
- Application : Research on defensins, a group of antimicrobial peptides, indicates their role in the immune response and potential for therapeutic applications (Carothers et al., 2001). Further studies on human beta-defensins (HBDs) in gene-transduced cells show promise for antimicrobial treatments (Yin et al., 2006).
IoT Platforms and SINET5
- Application : The National Institute of Informatics' SINET5 network supports IoT research projects. SINETStream, a software library, aids in developing secure and efficient IoT applications, highlighting the cross-disciplinary application of networking in research (Takefusa et al., 2021).
Toona Sinensis Roem
- Application : Research on the chemical composition of Toona sinensis Roem has shown its potential health benefits, including hypoglycemic, anti-cancer, anti-bacteria, and anti-inflammatory properties (Gan, 2013).
E-Learning and NRENs
- Application : NRENs (National Research and Education Networks) facilitate collaboration in education. Systematic data integration in eLearning systems is enhanced by technologies like XMDD, offering new approaches to large-scale eLearning (Saay & Margaria, 2020).
Safety and Hazards
According to the safety data sheet of Sinensin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Propiedades
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXYHJHYVDNOG-JUIPTLLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Sinensin?
A1: Two forms of this compound have been isolated and characterized: this compound A and this compound B [].
Q2: What are the known biological activities of this compound?
A2: While the provided research focuses primarily on the isolation and structural elucidation of this compound A and B, other studies suggest potential antioxidant properties associated with coumarin compounds found in Spiranthes sinensis []. Further research is needed to fully understand the specific biological activities of this compound A and this compound B.
Q3: What is the environmental impact of this compound?
A3: Currently, there is limited research available regarding the environmental impact and degradation of this compound. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q4: Are there any analytical methods used to characterize and quantify this compound?
A4: The isolation and structural elucidation of this compound A and B involved various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques are essential for determining the molecular structure and confirming the identity of these compounds.
Q5: What is the historical context of this compound research?
A5: The discovery of this compound A and B represents a relatively recent milestone in the study of Spiranthes sinensis []. Further research on these compounds is necessary to fully explore their potential therapeutic benefits and contribute to the growing body of knowledge surrounding coumarin-based natural products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



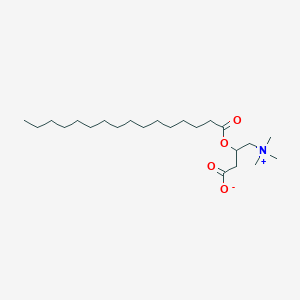


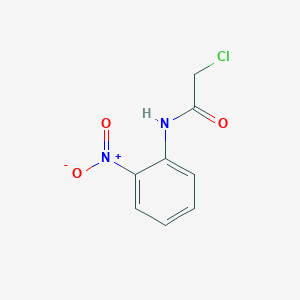
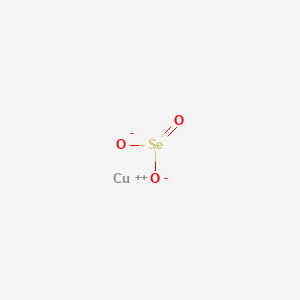
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)
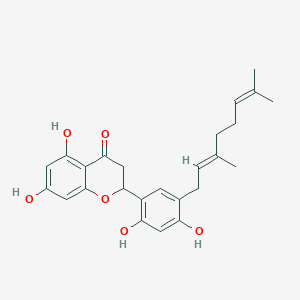



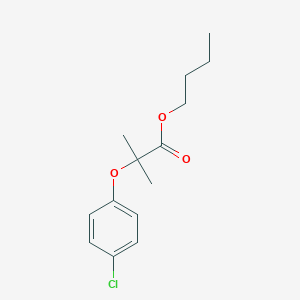
![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
